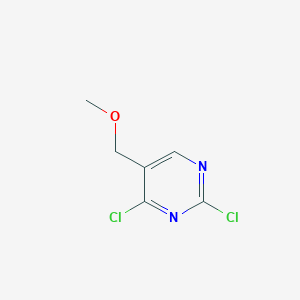
2-chloro-N-(1,1-diméthylpropyl)acétamide
Vue d'ensemble
Description
2-chloro-N-(1,1-dimethylpropyl)acetamide is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(1,1-dimethylpropyl)acetamide can be represented by the InChI code: 1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms.Physical and Chemical Properties Analysis
2-chloro-N-(1,1-dimethylpropyl)acetamide has a molecular weight of 163.64500 . It has a density of 1.013g/cm3 and a boiling point of 267.7ºC at 760mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés d'acétamide ont été reconnus pour leurs applications thérapeutiques potentielles en tant qu'agents anti-inflammatoires . Cela suggère que le 2-chloro-N-(1,1-diméthylpropyl)acétamide pourrait être exploré pour son efficacité à réduire l'inflammation dans diverses conditions médicales.
Propriétés anticancéreuses
Certains dérivés d'acétamide ont été synthétisés et caractérisés pour leurs propriétés anticancéreuses . La recherche sur le This compound pourrait impliquer l'investigation de son potentiel en tant qu'agent anticancéreux novateur.
Effets analgésiques
Des composés comme le paracétamol, qui contiennent une liaison acétamide, sont connus pour leurs propriétés analgésiques . Par conséquent, le This compound pourrait être étudié pour des applications de soulagement de la douleur.
Activité antimicrobienne
Les dérivés d'acétamide ont montré des propriétés antimicrobiennes, suggérant que le This compound pourrait être utile pour lutter contre les infections bactériennes .
Utilisation anticonvulsivante
Le potentiel anticonvulsivant des dérivés d'acétamide en fait des candidats pour traiter les troubles convulsifs. La recherche sur le This compound pourrait se concentrer sur cette application .
Agents antituberculeux
Étant donné l'utilisation de certains dérivés d'acétamide dans le traitement de la tuberculose, il est possible que le This compound puisse également servir d'agent antituberculeux .
Agents anti-COVID-19
Des études récentes ont mis en évidence le rôle des dérivés d'acétamide dans les thérapies anti-COVID-19. Cela ouvre des avenues de recherche pour le This compound dans le contexte des infections virales .
Propriétés
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFVBXCTGQAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585357 | |
| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39096-81-6 | |
| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)










